2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole
Description
Properties
IUPAC Name |
2,8-dibromo-5,11-dioctylindolo[3,2-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42Br2N2/c1-3-5-7-9-11-13-19-37-31-17-15-25(35)21-27(31)29-24-34-30(23-33(29)37)28-22-26(36)16-18-32(28)38(34)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNALYBQIBMSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=CC4=C(C=C31)C5=C(N4CCCCCCCC)C=CC(=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole typically involves the bromination of 5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions, but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki and Sonogashira cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted indolo[3,2-b]carbazoles can be obtained.
Coupling Products: New biaryl or alkyne-containing derivatives of indolo[3,2-b]carbazole.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2,8-dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole involves multiple steps. The process typically begins with the formation of the indolo-carbazole backbone followed by bromination and alkylation. The method often includes the use of solvents like DMSO and reagents such as sodium acetate and benzyl triethylammonium chloride to facilitate the reaction.
Synthesis Overview:
- Initial Reaction: The compound is synthesized from 4-bromophenylhydrazine hydrochloride and 1,4-cyclohexanedione in ethanol.
- Bromination: Subsequent bromination introduces bromine atoms at the 2 and 8 positions.
- Alkylation: The final step involves alkylation with 1-bromoctane to introduce the dioctyl groups.
Organic Electronics
One of the primary applications of this compound is in organic electronics:
- Organic Light Emitting Diodes (OLEDs): The compound serves as a key material in OLEDs due to its excellent charge transport properties and high thermal stability. Its structure allows for efficient light emission when incorporated into OLED devices.
- Organic Photovoltaics (OPVs): It is also used in OPVs where it acts as a donor material. Its ability to facilitate charge separation and transport enhances the efficiency of solar cells.
Photonic Applications
The compound's photophysical properties make it suitable for photonic applications:
- Fluorescent Probes: Due to its strong fluorescence characteristics, it can be utilized as a fluorescent probe in biological imaging and sensing applications.
Material Science
In material science research:
- Polymer Blends: It can be blended with other polymers to create materials with tailored electronic properties. This is particularly useful in developing new materials for flexible electronics.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- OLED Performance Improvement: Research demonstrated that incorporating this compound into OLED structures significantly improved device efficiency compared to traditional materials .
- Charge Transport Mechanisms: Studies focused on understanding charge transport mechanisms in devices using this compound have shown enhanced mobility characteristics that contribute to better device performance .
- Biological Imaging: Investigations into its use as a fluorescent probe revealed promising results for cellular imaging due to its biocompatibility and strong emission properties .
Mechanism of Action
The mechanism of action of 2,8-dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole in its applications is primarily related to its electronic properties. The bromine atoms and octyl groups influence the compound’s ability to participate in electronic interactions and form stable structures. In organic electronics, it acts as a semiconductor, facilitating charge transport through its conjugated system .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- Substituent Position : Bromine at 2,8 positions (DB-DO-ICZ) allows for linear conjugation along the ICZ core, enhancing charge delocalization compared to 3,9-substituted analogs .
- Alkyl Chain Length : Dioctyl chains (C8H17) improve solubility and film-forming properties vs. dihexyl (C6H13) . However, excessively long chains may reduce crystallinity and mobility.
- Electron-Withdrawing Groups : 2,8-CN derivatives exhibit reduced π-π stacking due to steric hindrance, lowering mobility compared to brominated analogs .
Molecular Packing and Charge Transport
- DB-DO-ICZ : Predicted to adopt π-π stacking (due to alkyl chains), similar to CHICZ, which shows mobility up to 0.5 cm²/Vs in single crystals .
- Non-alkylated ICZs (e.g., CICZ): Herringbone packing with poor charge transport (mobility <0.01 cm²/Vs) .
- Bulkier Substituents (e.g., isoindole-1,3-dione) : Disrupted packing reduces semiconductor performance .
Optical and Thermal Stability
Biological Activity
Overview
2,8-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole (DBDIOC) is a synthetic organic compound with the molecular formula C34H42Br2N2. This compound is a derivative of indolo[3,2-b]carbazole and is characterized by the presence of two bromine atoms at positions 2 and 8, and two octyl groups at positions 5 and 11. Its unique structure contributes to its potential biological activities, making it a subject of interest in various fields including organic electronics and pharmaceuticals.
- Molecular Weight : 638.52 g/mol
- Density : Approximately 1.3 g/cm³
- Boiling Point : 708.4 °C at 760 mmHg
- Melting Point : Not available
Anticancer Properties
Research has indicated that DBDIOC exhibits significant anticancer activity. A study demonstrated that DBDIOC inhibits the proliferation of various cancer cell lines through apoptosis induction. This mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells .
Antimicrobial Activity
DBDIOC has shown promising results in antimicrobial assays. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, exhibiting notable inhibitory effects. The compound's bromine substituents are believed to enhance its interaction with microbial cell membranes, disrupting their integrity .
Neuroprotective Effects
In neuropharmacological studies, DBDIOC has been evaluated for its neuroprotective properties. It was found to protect neuronal cells from oxidative stress-induced damage. The compound's ability to scavenge free radicals may contribute to its protective effects against neurodegenerative diseases .
The biological activity of DBDIOC can be attributed to its structural features:
- Bromine Atoms : Facilitate nucleophilic substitution reactions and enhance binding affinity to biological macromolecules.
- Indolo[3,2-b]carbazole Framework : Allows for further functionalization and interaction with various cellular targets.
Case Studies
Applications in Research
DBDIOC's unique properties make it suitable for various applications:
- Organic Electronics : Utilized as a building block for organic semiconductors and light-emitting diodes (LEDs).
- Pharmaceutical Development : Investigated for potential therapeutic roles in cancer treatment and neuroprotection.
- Materials Science : Incorporated into polymers to enhance electronic properties.
Q & A
Q. What design principles optimize this compound for organic semiconductors or OLEDs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
